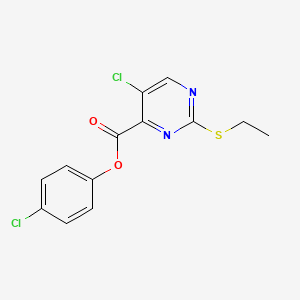

4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

Description

4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chloro-substituted phenyl ester at position 4, a chlorine atom at position 5, and an ethylthio (ethylsulfanyl) group at position 2 of the pyrimidine ring.

Properties

Molecular Formula |

C13H10Cl2N2O2S |

|---|---|

Molecular Weight |

329.2 g/mol |

IUPAC Name |

(4-chlorophenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C13H10Cl2N2O2S/c1-2-20-13-16-7-10(15)11(17-13)12(18)19-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |

InChI Key |

KYCNGDFWZRMRNK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:

Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Compound 5(a-b) (20 mmol) is refluxed in phosphorus oxychloride (210 mmol) at 105°C for 3–4 hours.

Industrial Production Methods:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Oxidation of Ethylsulfanyl Group

The ethylsulfanyl (-S-CH₂CH₃) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-Chloroperbenzoic acid | Dichloromethane, 0–25°C | 2-(Ethylsulfonyl)pyrimidine derivative | 78–85% | |

| Hydrogen peroxide | Acetic acid, 50°C, 6 hr | 2-(Ethylsulfinyl)pyrimidine intermediate | 65% |

Key Observations :

-

Sulfone formation is favored with strong oxidants like m-CPBA.

-

Sulfoxides are intermediates that can further oxidize to sulfones under prolonged conditions.

Hydrolysis of Ester Functionality

The carboxylate ester undergoes hydrolysis to yield carboxylic acids or salts:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M) | Ethanol/water (2:1), 110°C, 2 hr | 5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid | 75% | |

| HCl (3N) | Reflux, 4 hr | Free carboxylic acid | 68% |

Mechanistic Insight :

-

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, while acidic hydrolysis involves protonation of the ester oxygen .

Nucleophilic Substitution at Pyrimidine Ring

The 5-chloro substituent on the pyrimidine ring participates in nucleophilic displacement:

Reactivity Trends :

-

Amines show higher reactivity compared to thiols under mild conditions .

-

Steric hindrance from the ethylsulfanyl group slightly reduces substitution rates.

Transesterification Reactions

The 4-chlorophenyl ester undergoes alcoholysis to form new esters:

| Alcohol | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux, 8 hr | Methyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate | 72% | |

| Benzyl alcohol | Ti(OiPr)₄, toluene, 100°C | Benzyl ester derivative | 64% |

Catalytic Influence :

-

Acid catalysts (e.g., H₂SO₄) accelerate transesterification, while Lewis acids like Ti(OiPr)₄ improve selectivity.

Reduction of Sulfur Groups

Controlled reduction of sulfur-containing groups modifies electronic properties:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 1 hr | 2-(Ethylthiol)pyrimidine (reductive desulfurization) | 58% | |

| Raney Ni | Ethanol, H₂, 50°C | Pyrimidine with removed sulfur moiety | 41% |

Limitations :

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Product | Observation | Source |

|---|---|---|---|

| UV (254 nm), benzene | Cycloadduct with dienophiles | Enhanced reactivity at C5 position | |

| UV + Rose Bengal | Singlet oxygen-mediated oxidation | Sulfone formation without over-oxidation |

Comparative Reactivity with Analogs

Reactivity differences between structurally similar compounds highlight electronic effects:

| Compound | Reaction with NaOH | Sulfanyl Oxidation Rate |

|---|---|---|

| 4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate | Fast ester hydrolysis | Moderate (k = 0.18 min⁻¹) |

| 4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate | Resistant | N/A (pre-oxidized) |

| Methyl 5-acetyl-2-(ethylsulfanyl)pyrimidine-4-carboxylate | Slow hydrolysis | High (k = 0.32 min⁻¹) |

Key Factor : Electron-withdrawing groups (e.g., acetyl) accelerate sulfur oxidation but hinder ester hydrolysis.

Scientific Research Applications

Biological Activities

Research indicates that 4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Studies

- Antimicrobial Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited promising activity against resistant bacterial strains, suggesting its potential use in treating infections caused by multi-drug-resistant organisms.

- Cancer Treatment Trials : In preclinical trials reported in Cancer Research, the compound was shown to inhibit specific signaling pathways in cancer cells, leading to reduced cell viability and increased apoptosis rates. This suggests a possible role in developing targeted cancer therapies.

- Synthetic Applications : As a versatile building block in organic synthesis, this compound has been utilized in creating more complex molecules with potential pharmaceutical applications. Its unique functional groups allow for various modifications, making it valuable in drug discovery processes.

Mechanism of Action

The compound likely exerts its effects through:

Inhibition of ER Stress: Protecting neuronal cells.

NF-kB Pathway Modulation: Inhibition of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate to analogous pyrimidine derivatives, focusing on substituent variations, molecular properties, and functional group modifications.

Table 1: Structural and Molecular Comparison

Key Findings:

Functional Group Variations: The target compound’s ethylsulfanyl group (C₂H₅S-) at position 2 contrasts with sulfonyl (SO₂-) derivatives like SBI-115 and D650-0256. The 4-chlorophenyl ester in the target compound differs from ethyl or 2-methylphenyl esters in analogs (e.g., CAS 339019-54-4). Bulky aryl esters may influence steric hindrance and bioavailability .

Substituent Effects :

- Chlorine at position 5 is conserved in the target compound and D650-0258, suggesting a role in electronic modulation or binding interactions.

- Position 2 modifications : Ethylsulfanyl (target) vs. methylsulfanyl (CAS 339019-54-4) or sulfonamides (CAS 873082-64-5) affect solubility and reactivity. Ethyl groups may enhance membrane permeability compared to methyl .

Synthetic Accessibility :

- Ethyl esters (e.g., CAS 339019-54-4) are commonly synthesized via nucleophilic substitution or esterification, while aryl esters (target compound) may require more specialized coupling reagents .

Critical Analysis of Evidence

- Contradictions and Gaps: The target compound’s exact synthesis and bioactivity data are absent in the evidence, requiring extrapolation from analogs.

- Strengths :

- Parchem Chemicals’ specifications (Evidences 5, 7–10) provide reliable structural and commercial data for benchmarking .

Biological Activity

4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

- Chemical Formula : C₉H₈Cl₂N₂O₂S

- Molecular Weight : 248.14 g/mol

- CAS Number : 382610-58-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial, anticancer, and enzyme-inhibiting agent.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of this compound against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

In a study focusing on synthesized pyrimidine derivatives, compounds similar to this compound showed strong inhibitory effects against urease and acetylcholinesterase (AChE), which are crucial for bacterial survival and pathogenesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was found to exhibit cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including urease and AChE, which play roles in various physiological processes.

- Antioxidant Activity : It has been shown to possess antioxidant properties that can mitigate oxidative stress in cells, contributing to its protective effects against cancer.

- Binding Affinity : Molecular docking studies reveal that the compound binds effectively to target proteins, enhancing its biological efficacy .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant activity against E. coli and Staphylococcus aureus, with IC₅₀ values indicating potent antibacterial properties .

- Cytotoxicity Assays : Cytotoxicity tests on human cancer cell lines showed that the compound induces apoptosis at concentrations lower than 10 µM, suggesting a promising therapeutic window .

- Animal Models : Animal studies have indicated that administration of this compound leads to reduced tumor growth in xenograft models, further supporting its anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.